
4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide: is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
作用机制
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the integrity of the bacterial cell membrane . On the other hand, DHFR inhibition interferes with the folate metabolism pathway, which is vital for DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell growth, increased glucose uptake rate, and increased intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to be effective in a cell culture environment . .
生化分析
Biochemical Properties
The compound interacts with enzymes such as enoyl ACP reductase and DHFR . These interactions are crucial in biochemical reactions, with the compound exhibiting inhibitory effects on these enzymes . The nature of these interactions involves binding at the active sites of the enzymes, affecting their function .
Cellular Effects
4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide has been observed to influence cell function. It has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . The compound influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits the function of enzymes like enoyl ACP reductase and DHFR, which are crucial in cellular processes .
Temporal Effects in Laboratory Settings
Over time, the compound has been observed to have long-term effects on cellular function . It increases both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it is known that the compound’s effects can vary with different dosages .
Metabolic Pathways
The compound is involved in metabolic pathways, interacting with enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through reaction with ammonia.
Introduction of the Acetyl Group: The benzenesulfonamide is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetylbenzenesulfonamide.
Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain is introduced through a nucleophilic substitution reaction, where 2-(2-chloroethoxy)ethanol reacts with the acetylated benzenesulfonamide.
Incorporation of the 2,5-dioxopyrrolidin-1-yl Group: Finally, the 2,5-dioxopyrrolidin-1-yl group is attached via a condensation reaction with the ethoxyethyl intermediate, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-carboxy-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide.
Reduction: Formation of 4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide with an amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, this compound may serve as a lead compound for developing new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide groups. Its potential anti-inflammatory and antimicrobial properties are of significant interest.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials, such as polymers and coatings, due to its reactive functional groups.
相似化合物的比较
Similar Compounds
4-acetylbenzenesulfonamide: Lacks the ethoxyethyl and 2,5-dioxopyrrolidin-1-yl groups, making it less versatile.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide: Lacks the acetyl group, which may reduce its reactivity in certain chemical reactions.
4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)aniline: Similar structure but with an aniline group instead of a sulfonamide, altering its biological activity.
Uniqueness
The uniqueness of 4-acetyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-acetyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-12(19)13-2-4-14(5-3-13)25(22,23)17-8-10-24-11-9-18-15(20)6-7-16(18)21/h2-5,17H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZUSYDNLKXEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)
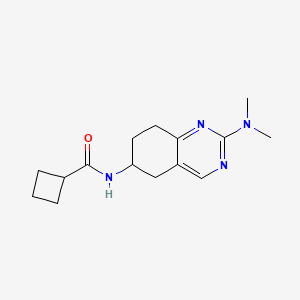
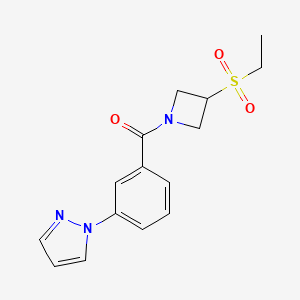
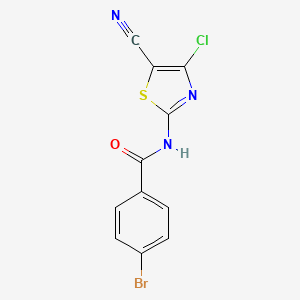
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2485212.png)
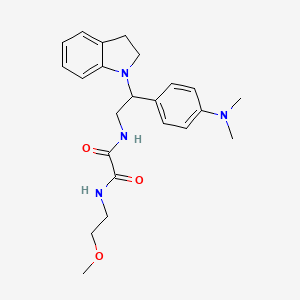
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2485221.png)
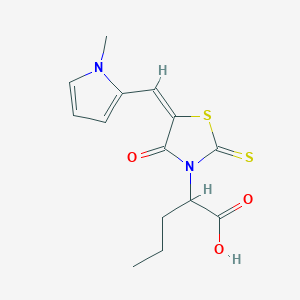
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B2485223.png)
![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)
![2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2485227.png)

